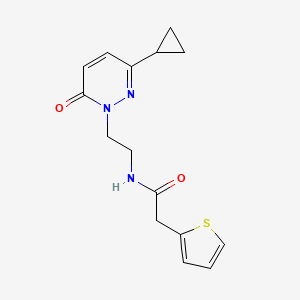![molecular formula C22H24N4O2 B2504065 6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2178770-97-1](/img/structure/B2504065.png)
6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. It contains several functional groups, including an indole moiety, a piperidine ring, and a dihydropyrimidinone core. These features suggest that the compound could be of interest in the field of medicinal chemistry or as a synthetic intermediate for further chemical transformations.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the one-step synthesis approach mentioned in the first paper could be relevant. The three-component condensation described involves 4-piperidinones, which are structurally related to the piperidine ring in the target compound . Additionally, the second paper discusses the use of chiral 2-substituted-6-methyl 2,3-dihydropyidinones as intermediates for constructing piperidine-based compounds . This suggests that a similar strategy could be employed for the synthesis of the dihydropyrimidinone core of the target molecule. The third paper provides insight into the synthesis of 3,4-disubstituted piperidines, which could be relevant to the synthesis of the piperidine moiety present in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound is likely to be complex, with multiple stereocenters and potential for conformational isomerism. The presence of a cyclopropyl group could introduce strain into the molecule, affecting its reactivity. The indole and piperidine rings are known to be important structural motifs in many biologically active molecules, and their incorporation into the target compound could influence its binding to biological targets. The dihydropyrimidinone core is a heterocyclic component that could contribute to the compound's electronic properties and hydrogen bonding potential.
Chemical Reactions Analysis
The functional groups present in the target compound suggest a variety of chemical reactions it could undergo. The indole moiety could participate in electrophilic substitution reactions, while the piperidine ring could be involved in nucleophilic addition or substitution reactions due to the presence of a secondary amine. The dihydropyrimidinone core could undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution or condensation reactions. The cyclopropyl group could also be involved in ring-opening reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of multiple hydrogen bond donors and acceptors suggests that the compound could have significant solubility in polar solvents. The compound's melting and boiling points, as well as its stability, would be determined by the intermolecular forces present, such as hydrogen bonding and pi-pi interactions between the indole and dihydropyrimidinone rings. The chiral centers in the molecule could also lead to optical activity, making it relevant for studies in chiral separation and enantioselective synthesis.
科学的研究の応用
Novel Synthesis Approaches
A study by Bararjanian et al. (2010) discusses a novel one-pot synthesis of 2-aminopyrimidinones, demonstrating the chemical versatility and potential for creating complex molecular structures through self-assembly and hydrogen bonding, which could be relevant for developing new materials or pharmaceutical compounds (Bararjanian, S. Balalaie, F. Rominger, & Sanaz Barouti, 2010).
Synthetic Versatility and Biological Evaluation
Dandia et al. (2013) synthesized a series of highly functionalized dispiro heterocycles with potential antimicrobial and antitubercular activities. These compounds, based on dihydropyrimidine derivatives, show the synthetic flexibility of dihydropyrimidinones and their relevance in medicinal chemistry for creating new therapeutic agents (Dandia, Anuj Jain, & Ashok K. Laxkar, 2013).
Chemical Transformations and Applications
Yang and Hardman (2017) explored the use of 2-substituted-6-methyl 2,3-dihydropyidinones for constructing chiral piperidine-based compounds, indicating the potential for synthesizing a wide range of biologically active molecules. This study showcases the application of dihydropyrimidine derivatives in organic synthesis, potentially leading to new drug discoveries (Yang Yang & Clayton T. Hardman, 2017).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper safety precautions should be taken when handling this compound.
将来の方向性
特性
IUPAC Name |
6-cyclopropyl-3-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21-12-20(16-1-2-16)24-14-26(21)13-15-6-9-25(10-7-15)22(28)18-4-3-17-5-8-23-19(17)11-18/h3-5,8,11-12,14-16,23H,1-2,6-7,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAJRUOWWSQDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)



![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2503991.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)






![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)
